Cell Permeability: DAz-1 vs. Dimedone and Biotinylated Dimedone
DAz-1 is explicitly designed for cell permeability, enabling live-cell labeling of sulfenic acid-modified proteins without prior cell lysis. In contrast, dimedone and biotinylated dimedone probes exhibit poor membrane permeability and require cell disruption, limiting their utility to in vitro or lysate-based assays [1][2]. This functional property is not quantified by a single number but is established through comparative live-cell vs. lysate labeling experiments.
| Evidence Dimension | Cell Permeability |
|---|---|
| Target Compound Data | Cell-permeable; labels sulfenic acids in intact living cells |
| Comparator Or Baseline | Dimedone and biotinylated dimedone: Poorly cell-permeable; require cell lysis prior to labeling |
| Quantified Difference | Qualitative functional difference (cell-permeable vs. not cell-permeable) |
| Conditions | Jurkat cells, 2 h incubation at 37 °C (DAz-1); lysate-based assays (dimedone derivatives) |
Why This Matters
For researchers requiring real-time, in situ detection of protein sulfenylation in live cells, DAz-1 is a prerequisite; dimedone-based reagents are not viable alternatives.
- [1] Reddie, K. G., Seo, Y. H., Muse, W. B., Leonard, S. E., & Carroll, K. S. (2008). A chemical approach for detecting sulfenic acid-modified proteins in living cells. Molecular BioSystems, 4(6), 521-531. View Source
- [2] Seo, Y. H., & Carroll, K. S. (2009). Facile synthesis and biological evaluation of a cell-permeable probe to detect redox-regulated proteins. Bioorganic & Medicinal Chemistry Letters, 19(2), 356-359. View Source
